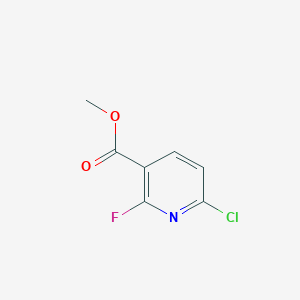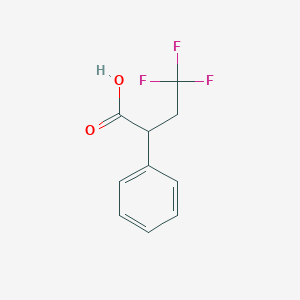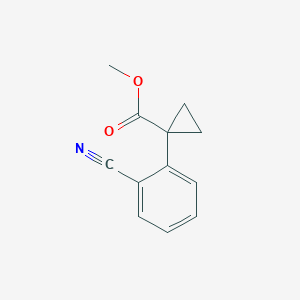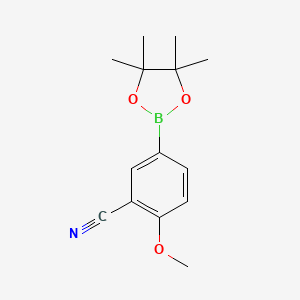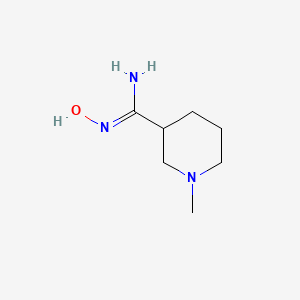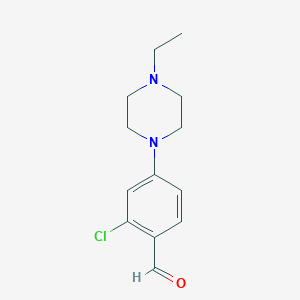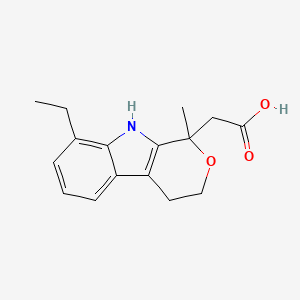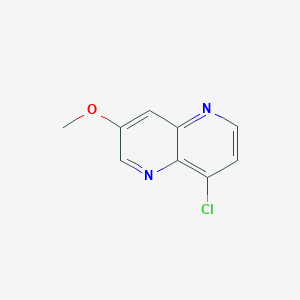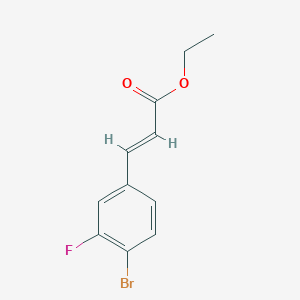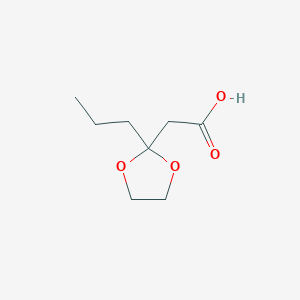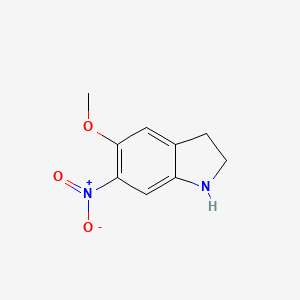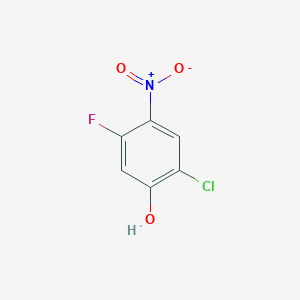
2-Chloro-5-fluoro-4-nitrophenol
Overview
Description
2-Chloro-5-fluoro-4-nitrophenol is an organic compound with the molecular formula C6H3ClFNO3 It is a derivative of phenol, characterized by the presence of chloro, fluoro, and nitro substituents on the aromatic ring
Mechanism of Action
Target of Action
It’s known that nitrophenols like this compound often interact with various enzymes and proteins within a cell, disrupting normal cellular functions .
Mode of Action
Nitrophenols are generally known to interfere with the normal functioning of cells by reacting with various cellular components .
Biochemical Pathways
2-Chloro-5-fluoro-4-nitrophenol is degraded via the 1,2,4-benzenetriol (BT) pathway in certain Gram-negative bacteria . The hnp gene cluster, which is significantly upregulated in the presence of this compound, is suspected to be involved in this catabolic process . HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of this compound to BT via chloro-1,4-benzoquinone .
Pharmacokinetics
It’s known that nitrophenols are generally well-absorbed in the gastrointestinal tract .
Result of Action
Nitrophenols are generally toxic and can cause cellular damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, certain bacteria can degrade this compound under specific environmental conditions . .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-fluoro-4-nitrophenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with nitroreductase enzymes, which catalyze the reduction of the nitro group in this compound to form 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This reduction process is crucial for the compound’s biodegradation and detoxification. Additionally, this compound can interact with aminohydroquinone dioxygenase, which is responsible for the ring-cleavage reaction during its degradation .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to upregulate the expression of genes involved in its catabolism, such as the mnp genes in Cupriavidus sp. strain CNP-8 . This upregulation is essential for the efficient degradation of this compound and helps in mitigating its toxic effects on cells.
Molecular Mechanism
The molecular mechanism of this compound involves several key steps. Initially, the compound undergoes reductive dehalogenation, where the chlorine atom is removed, resulting in the formation of p-nitrophenol . This process is mediated by nitroreductase enzymes. Subsequently, the nitro group is reduced to form 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . The final step involves the ring-cleavage reaction catalyzed by aminohydroquinone dioxygenase, leading to the formation of maleylacetate . These molecular interactions are crucial for the compound’s biodegradation and detoxification.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of specific enzymes. Studies have shown that the degradation rate of this compound is concentration-dependent, with a maximum specific degradation rate of 21.2 ± 2.3 μM h−1 . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, it can cause adverse effects, including immunotoxicity, hematotoxicity, and potential carcinogenicity . It is essential to determine the threshold levels for safe exposure to minimize the risk of toxicity in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. One of the primary pathways is the reductive dehalogenation pathway, where the compound is transformed into p-nitrophenol . This pathway involves the sequential release of chloride and nitrite ions. Additionally, the compound undergoes further reduction to form 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . The final step in the metabolic pathway is the ring-cleavage reaction catalyzed by aminohydroquinone dioxygenase, resulting in the formation of maleylacetate .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters or binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms. Once inside the cell, it can accumulate in specific compartments or organelles, depending on its interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the cytoplasm, where it interacts with enzymes involved in its degradation . Understanding the subcellular localization of this compound is essential for elucidating its biochemical properties and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-nitrophenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-chloro-4-fluorophenol. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The presence of electron-withdrawing groups like nitro and chloro makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The phenolic group can be oxidized to a quinone derivative under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles like alkoxides or amines in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Phenols: From nucleophilic aromatic substitution reactions.
Quinones: From the oxidation of the phenolic group.
Scientific Research Applications
2-Chloro-5-fluoro-4-nitrophenol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoro-5-nitrophenol: A positional isomer with similar chemical properties.
4-Chloro-2-nitrophenol: Lacks the fluoro substituent, leading to different reactivity and applications.
2-Amino-4-chloro-5-nitrophenol: A reduction product of 2-Chloro-5-fluoro-4-nitrophenol with distinct biological activities.
Uniqueness
This compound is unique due to the combination of chloro, fluoro, and nitro groups on the phenolic ring. This combination imparts specific electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-5-fluoro-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYLZKROLAFAOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524955-92-8 | |
| Record name | 2-chloro-5-fluoro-4-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
